molecular formula C16H17N3O6 B5264639 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione

Cat. No.: B5264639
M. Wt: 347.32 g/mol
InChI Key: XYDRPNHGBDJQIC-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DAPY, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPY is a pyrimidine derivative that has shown promising results in the treatment of various diseases, including cancer, HIV, and tuberculosis.

Mechanism of Action

The mechanism of action of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione is based on its ability to inhibit the activity of specific enzymes, such as topoisomerase II and reverse transcriptase. By inhibiting the activity of these enzymes, this compound prevents the replication and proliferation of cancer cells, HIV, and tuberculosis bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various studies. In cancer research, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to cancer cells, which is essential for their growth and survival.
In HIV research, this compound has been shown to reduce the viral load in infected individuals, leading to an improvement in their immune system. This compound has also been shown to have fewer side effects compared to other antiretroviral drugs, making it a potential candidate for HIV treatment.

Advantages and Limitations for Lab Experiments

6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for lower doses to be used in experiments. This compound also has a long half-life, which allows for less frequent dosing in experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in experiments. This compound also has a high toxicity profile, which can limit its use in experiments.

Future Directions

There are several future directions for the research and development of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione. One of the directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of this compound that can improve its solubility and bioavailability. There is also a need for further studies to investigate the potential therapeutic applications of this compound in other diseases, such as malaria and hepatitis B. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione involves the reaction of 2,4-diamino-5-nitropyrimidine with 2,4-diethoxybenzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds through a condensation reaction, which results in the formation of this compound. The yield of the synthesis method is around 60%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

6-[2-(2,4-diethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents cancer cells from dividing and proliferating, leading to their death.
In HIV research, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of the virus. By inhibiting reverse transcriptase, this compound prevents the virus from replicating, leading to its death. This compound has also been shown to have potential therapeutic applications in tuberculosis, where it inhibits the growth of the bacteria responsible for the disease.

Properties

IUPAC Name

6-[(Z)-2-(2,4-diethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c1-3-24-11-7-5-10(13(9-11)25-4-2)6-8-12-14(19(22)23)15(20)18-16(21)17-12/h5-9H,3-4H2,1-2H3,(H2,17,18,20,21)/b8-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDRPNHGBDJQIC-VURMDHGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.